3-(3,5-Dimethoxyphenyl)propanal
Overview
Description
“3-(3,5-Dimethoxyphenyl)propanal” is a chemical compound with the molecular formula C11H14O3 . It is an important intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
A convenient and effective synthesis of 3-(3,5-Dimethoxyphenyl)propanal has been described in the literature . This compound is an important intermediate for the synthesis of various isomeric tetrahydrocannabinols and other related cannabinoids or cannabinoid-like compounds .Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethoxyphenyl)propanal” consists of a benzene ring conjugated to a propanal group, with two methoxy groups attached to the benzene ring .Scientific Research Applications
Psychopharmacology : 1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, prolongs latency times in conditioned avoidance response tests in rats, indicating its potential as a central nervous system depressant. This suggests a possible relationship with psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).
Asymmetric Hydrogenation : A study developed a simple and safe asymmetric hydrogenation catalyst system for the enantiomerically pure preparation of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, showcasing its application in organic synthesis (O'reilly, Derwin, & Lin, 1990).
Anti-Angiogenesis Agent : DFPO, a derivative of 3-(3,5-Dimethoxyphenyl)propanal, shows potential as an anti-angiogenesis agent, which could be significant for clinical studies aimed at treating human cancers (Khamees, Jyothi, Khanum, & Madegowda, 2018).
Halogenation Reactions : The halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione leads to highly regioselective halolysis, indicating its use in organic synthesis and chemical modification processes (Galer, Košmrlj, & Šket, 2011).
Corrosion Inhibition : Compounds like 2-MPOD and 3-MPOD effectively inhibit mild steel corrosion in acidic solutions, offering environmentally friendly protection for metals (Chafiq et al., 2020).
Electronics : DMNPN, a derivative, is an efficient hole-transport material with high hole intrinsic mobility, making it a promising candidate for light-emitting devices (Irfan et al., 2015).
Anticancer and Antimicrobial Therapy : Certain compounds derived from 3-(3,5-Dimethoxyphenyl)propanal show anti-proliferative activity against various cancer cell lines and have potential applications in antimicrobial therapy (Al-Wahaibi et al., 2021).
Anticancer Agents : Compounds such as 1, 2, 5, 7, and 8, related to 3-(3,5-Dimethoxyphenyl)propanal, induce apoptosis in oral squamous cell carcinomas through activation of caspase-3, suggesting their potential as anticancer agents (Yamali et al., 2017).
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRABTKCQMZEQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437163 | |
Record name | 3-(3,5-Dimethoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)propanal | |
CAS RN |
125187-47-5 | |
Record name | 3-(3,5-Dimethoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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